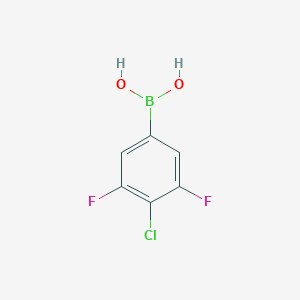

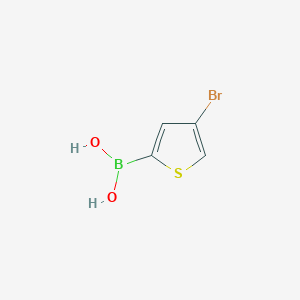

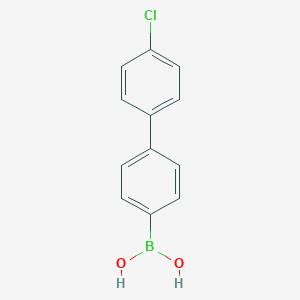

![molecular formula C8H7BrN2O B151761 (5-bromo-1H-benzo[d]imidazol-2-yl)methanol CAS No. 540516-28-7](/img/structure/B151761.png)

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(5-bromo-1H-benzo[d]imidazol-2-yl)methanol" is a derivative of the benzo[d]imidazole class, which is known for its diverse applications in medicinal chemistry and material science. The benzo[d]imidazole moiety is a bicyclic structure consisting of fused benzene and imidazole rings, which can be functionalized to achieve various biological activities or material properties.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the formation of the imidazole ring followed by its fusion with a benzene ring. For instance, the synthesis of related compounds has been reported through nucleophilic substitution reactions and dehydrative cyclization, as seen in the synthesis of a selective COX-2 inhibitor . Another approach involves the reaction of bromomethylated precursors with imidazole to form bis(imidazolyl)methylated bipyridines . Fluorinated derivatives of benzo[d]imidazol-2-yl)methanols have been synthesized from commercial precursors, highlighting the versatility of the core structure for further functionalization .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the dihedral angle between the pyridine and imidazole rings, which can influence the compound's intermolecular interactions and stability . X-ray diffraction analysis has been used to determine the molecular and crystalline structures of fluorinated (benzo[d]imidazol-2-yl)methanols, revealing the impact of fluorine atoms on hydrogen bond formation and crystal packing .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including cyclization, which can be used to convert one derivative to another, as demonstrated in the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol . The presence of functional groups such as bromo, nitro, or methanol allows for further chemical transformations, making these compounds suitable for a wide range of applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by the substituents on the core structure. For example, the introduction of fluorine atoms can affect the dimensionality of hydrogen-bonded structures and enable C–F...π interactions, which are important for crystal packing . The intermolecular hydrogen bonds, such as O–H...N and C–H...O, contribute to the stabilization of the crystal structure . The presence of bromo and nitro groups can also impact the electronic properties and reactivity of these compounds .

Aplicaciones Científicas De Investigación

-

Selective Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Application Summary : This research focuses on the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

- Methods of Application : The synthesis is achieved in the presence of N,N-dimethylformamide/sulfur .

- Results or Outcomes : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

-

Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs

- Application Summary : This study presents three novel MOFs obtained from the 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker .

- Methods of Application : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

- Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g) .

- Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Application Summary : This research focuses on the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

- Methods of Application : The synthesis is achieved in the presence of N,N-dimethylformamide/sulfur .

- Results or Outcomes : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

- Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Application Summary : This research focuses on the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

- Methods of Application : The synthesis is achieved in the presence of N,N-dimethylformamide/sulfur .

- Results or Outcomes : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

Safety And Hazards

Direcciones Futuras

The future directions for the research and development of imidazole compounds, including “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, are promising. Due to their broad range of chemical and biological properties, they are being deployed in various applications such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Propiedades

IUPAC Name |

(6-bromo-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQCVQKHRKONLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400112 |

Source

|

| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol | |

CAS RN |

540516-28-7 |

Source

|

| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

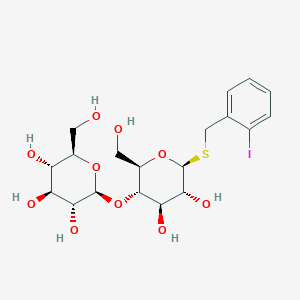

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)